4-Iodopyridine-2-carboxylic acid hydroiodide chemical properties
4-Iodopyridine-2-carboxylic acid hydroiodide chemical properties
An In-Depth Technical Guide to 4-Iodopyridine-2-carboxylic acid hydroiodide for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-Iodopyridine-2-carboxylic acid hydroiodide, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond surface-level data to offer actionable insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
4-Iodopyridine-2-carboxylic acid hydroiodide is the salt form of 4-iodopicolinic acid, a compound distinguished by a pyridine core functionalized with both a carboxylic acid and an iodine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroiodide salt form is often a direct result of specific synthetic routes employing hydroiodic acid and can influence the compound's stability and solubility characteristics.
The parent compound, 4-Iodopyridine-2-carboxylic acid, serves as a key building block for creating complex molecular architectures due to its capacity to engage in a variety of chemical transformations, such as cross-coupling and nucleophilic substitution reactions[1].
Structural Representation
The structure consists of a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C4 position with an iodine atom. The hydroiodide salt involves the protonation of the pyridine nitrogen by hydroiodic acid.
Caption: Structure of 4-Iodopyridine-2-carboxylic acid hydroiodide.
Physicochemical and Spectroscopic Data
The following table summarizes the key properties for both the hydroiodide salt and its parent compound for ease of comparison and experimental planning.
| Property | 4-Iodopyridine-2-carboxylic acid hydroiodide | 4-Iodopyridine-2-carboxylic acid (Parent) | Reference |
| CAS Number | 959771-81-4 | 405939-79-9 | [1][2] |
| Molecular Formula | C₆H₅I₂NO₂ | C₆H₄INO₂ | [2] |
| Molecular Weight | 376.92 g/mol | 249.01 g/mol | [2][3] |
| Appearance | - | Creamish solid | [1] |
| Melting Point | - | 166 - 174 °C | [1] |
| pKa | - | 3.29 ± 0.10 (Predicted) | [4] |
| Solubility (Water) | - | 626.4 mg/L at 25°C (Predicted) | [4] |
| Storage Conditions | Store at 0-8°C, dry, away from light | Store at 0-8°C | [1][5] |
Synthesis and Purification: A Protocol with Mechanistic Rationale
The synthesis of 4-iodopyridine-2-carboxylic acid often proceeds from a more readily available halogenated precursor, such as a chloropyridine derivative. The hydroiodide salt is typically formed in situ due to the reagents used.
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-iodopicolinic acid.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures[6].
Objective: To synthesize 4-iodopyridine-2-carboxylic acid from methyl 4-chloropyridinecarboxylate.
Materials:
-
Methyl 4-chloropyridinecarboxylate
-
57% Hydriodic acid (HI)
-
50% aqueous Hypophosphorous acid (H₃PO₂)
-
10N aqueous Sodium Hydroxide (NaOH)
-
Cold deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine methyl 4-chloropyridinecarboxylate (1.0 eq), 57% hydriodic acid (8.3 eq), and 50% aqueous hypophosphorous acid (0.43 eq).
-
Expert Insight: Hydriodic acid serves as both the iodine source and the acid catalyst for the concurrent halogen exchange (Cl to I) and ester hydrolysis (methyl ester to carboxylic acid). Hypophosphorous acid is a crucial reducing agent that prevents the oxidation of iodide (I⁻) to iodine (I₂), which would otherwise lead to unwanted side reactions and lower yields.
-
-
Heating: Stir the reaction mixture at 85°C for 2 hours. Subsequently, increase the temperature to 107°C and continue the reaction overnight.
-
Expert Insight: The two-stage heating profile allows for controlled initiation of the reaction before driving it to completion at a higher temperature, which is necessary for both the halogen exchange and the hydrolysis.
-
-
Workup and Neutralization: Upon completion, cool the mixture to 95°C. Slowly and carefully add 10N aqueous sodium hydroxide solution to neutralize the excess acid.
-
Trustworthiness Check: This step is highly exothermic. Slow addition and careful temperature monitoring are critical for safety. The goal is to precipitate the free acid product by adjusting the pH.
-
-
Precipitation and Isolation: Continue cooling the mixture to room temperature and stir for 1 hour to ensure complete precipitation.
-
Purification: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with cold water to remove residual salts and impurities. Dry the product under vacuum overnight.
Chemical Reactivity and Strategic Applications
The synthetic utility of 4-iodopyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups. The C-I bond at the 4-position is a prime handle for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position can be used for amide bond formation or other derivatizations.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of iodine, makes this compound an ideal substrate for a wide range of Pd-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are foundational in modern drug discovery for constructing complex bi-aryl or carbon-heteroatom bonds.
Caption: Role in a generalized Suzuki cross-coupling reaction.
Applications in Medicinal Chemistry and Materials Science
This building block is instrumental in several high-value research areas:
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Pharmaceutical Synthesis: It is a key intermediate for synthesizing anti-inflammatory and anti-cancer agents, where the pyridine core is a common pharmacophore[1][7][8].
-
Ligand Development: The molecule is used in coordination chemistry to create sophisticated ligands for metal complexes, which have applications in catalysis and materials science[1].
-
Agrochemicals: It is applied in the development of novel pesticides and herbicides[1].
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Fluorescent Probes: The scaffold can be elaborated to create fluorescent probes for biological imaging, aiding in the visualization of cellular processes[1].
Safety, Handling, and Storage
As a research chemical, 4-Iodopyridine-2-carboxylic acid hydroiodide and its parent compound must be handled with appropriate care. The safety information is synthesized from data sheets of structurally related compounds[9][10].
-
Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral). Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation[9][10].
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a fume hood[10].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10].
-
Avoid breathing dust. Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling[9].
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[9].
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention[10].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[9].
-
If Inhaled: Move person to fresh air and keep comfortable for breathing[10].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from light, as some iodinated compounds can be photosensitive[5]. Recommended storage temperature is between 0-8°C[1].
References
-
4-Iodopyridine-2-carboxylic acid hydroiodide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 19, 2026, from [Link]
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Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(2), 295-307. [Link]
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Akber, U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1637–1668. [Link]
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Akber, U., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
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S→(2) Pyridine, ∆(1) I2NaHCO3Find out the major product for the above reaction. (n.d.). Infinity Learn. Retrieved January 19, 2026, from [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Drobnjak, D., et al. (2012). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]
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Patel, M. R., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]
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